N-Stearoyl-L-cysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

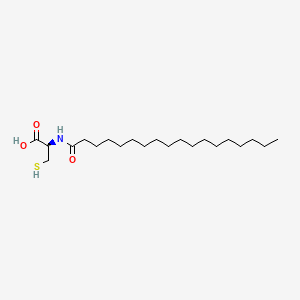

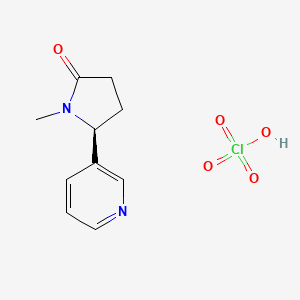

N-Stearoyl-L-cysteine is a compound with the molecular formula C21H41NO3S . It is used for the preparation of long-chained aliphatic acid amides as nerve protective agents . It is also used as a cysteine acyl hair dye stabilizer .

Synthesis Analysis

While specific synthesis methods for N-Stearoyl-L-cysteine were not found in the search results, there are studies on the synthesis of related compounds. For instance, a high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC–MS/MS has been developed for its fermentative production . Another study discusses an improved method for the synthesis of N-stearoyl and N-palmitoylethanolamine .Molecular Structure Analysis

The molecular structure of N-Stearoyl-L-cysteine consists of 21 carbon atoms, 41 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The average mass is 387.620 Da and the monoisotopic mass is 387.280701 Da .Physical And Chemical Properties Analysis

N-Stearoyl-L-cysteine is a pale white solid . It has a melting point of 84-86°C . It is slightly soluble in chloroform and methanol . It is stored at -20°C in a freezer, under an inert atmosphere . It is hygroscopic .Applications De Recherche Scientifique

Role in Fatty Acid and Energy Metabolism : N-Stearoyl-L-cysteine may play a role in fatty acid and energy metabolism. Studies have shown that dietary methionine restriction decreases hepatic Stearoyl-CoA desaturase-1 (SCD1) expression, a key enzyme in these metabolic processes. Cysteine supplementation can reverse these effects, highlighting the importance of sulfur amino acid composition in SCD1 regulation (Elshorbagy et al., 2011).

Benefits for Human Health : Research on l-Cysteine, a related compound, suggests benefits for human health, especially in nutritional therapies and medicine. However, the lack of clinical trials and accurate information on its effectiveness remains a debate among researchers (Clemente Plaza, García-Galbis & Martínez-Espinosa, 2018).

Membrane Protein Topology : Studies on mouse Stearoyl-CoA Desaturase 1 (SCD1), an integral membrane protein involved in monounsaturated fatty acid biosynthesis, show that cysteine residues in SCD are not essential for enzyme activity, suggesting a potential area of interest for N-Stearoyl-L-cysteine research (Man et al., 2006).

Role in Lipid Metabolism : L-Cysteine has been found to down-regulate SREBP-1c-regulated lipogenic enzymes expression, suggesting its involvement in fatty acid biosynthesis. This research could provide insights into the role of N-Stearoyl-L-cysteine in similar pathways (Bettzieche et al., 2008).

Biotechnological Production : The biotechnological production of L-Cysteine in Escherichia coli has been significantly improved through rational metabolic engineering, which could be relevant for N-Stearoyl-L-cysteine production as well (Liu et al., 2018).

Metabolism and Nutritional Implications : The metabolism of L-Cysteine, including its catabolism to glutathione, hydrogen sulfide, and taurine, has significant nutritional implications. This knowledge could be applied to understanding the metabolic pathways of N-Stearoyl-L-cysteine (Yin et al., 2016).

Mécanisme D'action

Target of Action

N-Stearoyl-L-cysteine is a derivative of the amino acid L-cysteine . Its primary target is Stearoyl-CoA Desaturase 1 (SCD1) , an enzyme that converts saturated fatty acids to monounsaturated fatty acids . SCD1 plays a significant role in lipid metabolism and has been associated with various cancers .

Mode of Action

It’s known that it interacts with its target, scd1, and potentially influences the conversion of saturated fatty acids to monounsaturated fatty acids . This interaction could lead to changes in lipid metabolism, which may have downstream effects on cellular processes.

Biochemical Pathways

N-Stearoyl-L-cysteine likely affects the lipid metabolism pathway via its interaction with SCD1 . SCD1 is involved in the biosynthesis of monounsaturated fatty acids from saturated fatty acids . Alterations in this pathway can influence the composition of lipids in cells, which can have downstream effects on cell proliferation, migration, and other processes .

Pharmacokinetics

Based on studies of similar compounds like n-acetylcysteine, it can be inferred that n-stearoyl-l-cysteine might have a rapid increase in plasma concentration after administration, with a peak at approximately 10 hour . The maximum plasma concentration and extent of exposure could be higher after multiple doses than after a single dose .

Result of Action

N-Stearoyl-L-cysteine has been demonstrated to have neuroprotective effects in animal models of brain injury by reducing oxidative stress and inhibiting lipid peroxidation . It’s also been shown to have a protective effect on brain cells following cerebral ischemia .

Action Environment

The action of N-Stearoyl-L-cysteine can be influenced by environmental factors. For instance, the presence of certain ions, such as fluoride ions, can lead to the formation of stable hydrogels of a thixotropic nature, while other ions like Cl−, Br−, and I− lead to precipitation . This suggests that the compound’s action, efficacy, and stability can be affected by the chemical environment.

Safety and Hazards

While specific safety and hazards information for N-Stearoyl-L-cysteine was not found, L-cysteine, a related compound, can cause side effects such as vomiting, diarrhea, epigastric pain, heartburn, rectal bleeding, dyspepsia, and nausea . It can also cause allergic reactions and dermatologic side effects .

Propriétés

IUPAC Name |

(2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUDNRUDRQLCDX-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)

![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)